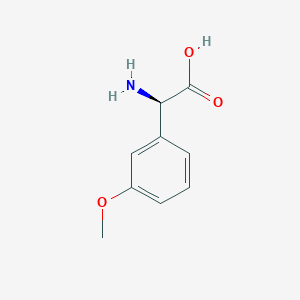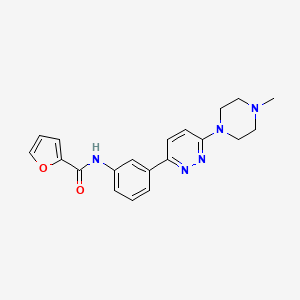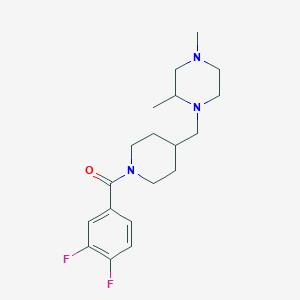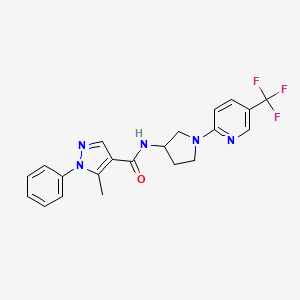![molecular formula C17H14FN5O3 B2755963 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206987-63-4](/img/structure/B2755963.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various pharmacologically significant moieties. These synthesized compounds have been screened for antimicrobial, antilipase, and antiurease activities, demonstrating the potential of such chemical frameworks in developing new therapeutic agents with varied biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Diuretic Activity of Biphenyl Benzothiazole Derivatives
A series of benzothiazole derivatives have been synthesized and tested in vivo for diuretic activity. This study illustrates the potential of fluoro-substituted aromatic compounds in the development of new diuretic agents, highlighting the versatility of such compounds in therapeutic applications (Yar & Ansari, 2009).
Antitumor and Antiviral Activities
The structural manipulation of triazole and benzothiazole derivatives has shown promising results in the synthesis of compounds with significant antitumor and antiviral activities. These findings underscore the role of such chemical structures in the search for new treatments for infectious diseases and cancer (Lu et al., 2017).
Anti-HIV and CDK2 Inhibitors
Fluorine-substituted triazinones have been explored for their potential as anti-HIV-1 and CDK2 inhibitors, offering a pathway to the development of dual-function therapeutics that can target both viral infections and cancer (Makki, Abdel-Rahman, & Khan, 2014).
Anti-Influenza Virus Activity
Research into benzamide-based aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity, pointing to the potential of such compounds in antiviral research and treatment development (Hebishy, Salama, & Elgemeie, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, α-glucosidase, and inhibit its activity . This inhibition could potentially disrupt the normal metabolic processes, leading to changes at the cellular level.
Biochemical Pathways
The compound likely affects the carbohydrate metabolism pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme could potentially lead to a decrease in glucose production, affecting energy production and other downstream metabolic processes.
Result of Action
Similar compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme . This could potentially lead to a decrease in glucose production, affecting energy production and other cellular processes.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3/c18-10-1-3-11(4-2-10)19-16-15(21-23-22-16)17(24)20-12-5-6-13-14(9-12)26-8-7-25-13/h1-6,9H,7-8H2,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGNWDVFBRTPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
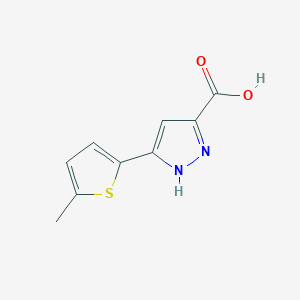

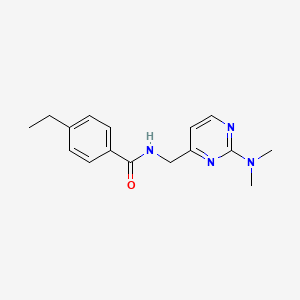
![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)
![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)
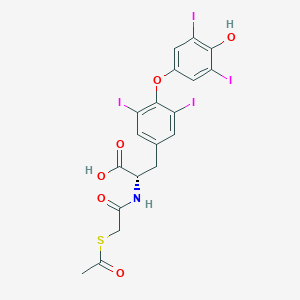
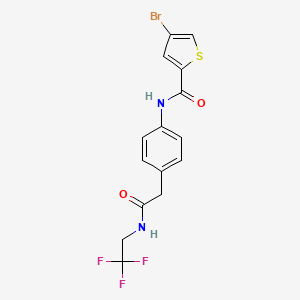


![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)
